molecular formula C25H23NO B3602840 2,3-diphenyl-N-(2,4,6-trimethylphenyl)cycloprop-2-ene-1-carboxamide

2,3-diphenyl-N-(2,4,6-trimethylphenyl)cycloprop-2-ene-1-carboxamide

Cat. No.: B3602840
M. Wt: 353.5 g/mol
InChI Key: UNAUOIUIAZPRRL-UHFFFAOYSA-N
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Description

2,3-diphenyl-N-(2,4,6-trimethylphenyl)cycloprop-2-ene-1-carboxamide is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a cyclopropene ring substituted with diphenyl and trimethylphenyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-N-(2,4,6-trimethylphenyl)cycloprop-2-ene-1-carboxamide typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diphenylacetylene with 2,4,6-trimethylphenyl isocyanate under specific conditions to form the desired cyclopropene ring. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2,3-diphenyl-N-(2,4,6-trimethylphenyl)cycloprop-2-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-diphenyl-N-(2,4,6-trimethylphenyl)cycloprop-2-ene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a model compound to study cyclopropene chemistry and reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate for drug development.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 2,3-diphenyl-N-(2,4,6-trimethylphenyl)cycloprop-2-ene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one: This compound shares a similar cyclopropene core but differs in the substitution pattern.

    Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Although structurally different, it shares some functional similarities in terms of reactivity.

Uniqueness

2,3-diphenyl-N-(2,4,6-trimethylphenyl)cycloprop-2-ene-1-carboxamide is unique due to its specific substitution pattern and the presence of both diphenyl and trimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,3-diphenyl-N-(2,4,6-trimethylphenyl)cycloprop-2-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO/c1-16-14-17(2)24(18(3)15-16)26-25(27)23-21(19-10-6-4-7-11-19)22(23)20-12-8-5-9-13-20/h4-15,23H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAUOIUIAZPRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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